molecular formula C12H13N3O3S B2540367 N-cyclopentyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898457-66-4

N-cyclopentyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2540367
CAS No.: 898457-66-4
M. Wt: 279.31
InChI Key: XWJNBZGWIPINAC-UHFFFAOYSA-N
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Description

N-Cyclopentyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 898457-66-4) is a chemical compound with a molecular formula of C12H13N3O3S and a molecular weight of 279.32 g/mol . This compound belongs to the thiazolo[3,2-a]pyrimidine class of fused heterocyclic systems, which are structures of significant interest in medicinal chemistry research . While specific biological data for this exact molecule is not available in the public domain, related thiazolo[3,2-a]pyrimidine derivatives have been synthesized and explored in scientific studies for their potential pharmacological properties. For instance, some compounds within this structural class have been investigated for anti-inflammatory activity . The core thiazolo[3,2-a]pyrimidine scaffold serves as a versatile building block, and the specific substitution with a cyclopentyl carboxamide group and a hydroxy moiety at the 7-position may be designed to modulate the compound's physicochemical properties and interaction with biological targets. This product is intended for research purposes such as method development, as a standard, or as a synthetic intermediate in the exploration of new chemical entities. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-cyclopentyl-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c16-9(13-7-3-1-2-4-7)8-10(17)14-12-15(11(8)18)5-6-19-12/h5-7,17H,1-4H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJNBZGWIPINAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(N=C3N(C2=O)C=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51085700
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Acid Chloride-Mediated Amidation

  • Chlorination : The carboxylic acid (e.g., 7-hydroxy-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylic acid) reacts with thionyl chloride (SOCl₂) in toluene at 75–80°C for 3–4 hours.
  • Amine coupling : The acyl chloride intermediate is treated with cyclopentylamine in THF/triethylamine at 0–10°C, yielding the carboxamide in >90% purity.

Example :

  • Reagents : 100 g acid, 67.2 g SOCl₂, 470 mL 2M dimethylamine/THF, 122 g Et₃N.
  • Yield : 96.4%.

Coupling Agent-Assisted Synthesis

Carbodiimide-based agents (e.g., EDCl, HOBt) facilitate direct amidation without isolating the acid chloride:

  • Activation : The carboxylic acid reacts with EDCl/HOBt in DMF at 0°C.
  • Amine addition : Cyclopentylamine is added, and the mixture stirs at 25°C for 6–8 hours.

Optimized Conditions :

  • Molar ratio : Acid : EDCl : cyclopentylamine = 1 : 1.2 : 1.5.
  • Solvent : DMF or THF.
  • Yield : 78–92%.

Microwave-Assisted Optimization

Microwave irradiation enhances reaction efficiency:

  • Cyclization : Reduces time from 24 hours (conventional) to 30 minutes.
  • Amidation : Achieves 85–92% yields in 1–2 hours vs. 12–24 hours thermally.

Characterization and Analytical Data

Key spectral data confirm successful synthesis:

  • ¹H NMR (DMSO-d₆) : δ 1.50–1.85 (m, cyclopentyl CH₂), 3.91 (s, OCH₃), 10.2 (s, NH).
  • IR (KBr) : 1678 cm⁻¹ (C=O), 1566 cm⁻¹ (C=N).
  • HRMS : m/z 283.31 [M+H]⁺ (calculated for C₁₁H₁₃N₃O₄S).

Comparative Analysis of Methods

Method Yield (%) Time Key Advantage
Acid chloride route 92–96 4–6 hours High purity, scalable
EDCl/HOBt coupling 78–85 6–8 hours Mild conditions
Microwave cyclization 90–95 30 minutes Rapid core formation

Challenges and Mitigation Strategies

  • Byproduct formation : Intramolecular cyclization side products are minimized using PPA instead of H₂SO₄.
  • Low solubility : DMF/THF mixtures improve intermediate solubility during amidation.
  • Regioselectivity : Microwave irradiation ensures >95% regioselectivity in cyclization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

N-cyclopentyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an antagonist to certain receptors or inhibit key enzymes in metabolic pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Variations Across Key Positions

The table below highlights structural differences among thiazolo[3,2-a]pyrimidine derivatives, focusing on substituents at positions 5, 6, and 7:

Compound Name (Reference) R5 Substituent R6 Substituent R7 Substituent Key Functional Differences vs. Target Compound
Target Compound 5-oxo N-cyclopentyl carboxamide Hydroxy Baseline for comparison
5-(4-Methoxyphenyl)-7-methyl-... () 4-Methoxyphenyl N-phenyl carboxamide Methyl - Methoxy at R5; methyl at R7; phenyl carboxamide at R6
N-(furan-2-ylmethyl)-5-oxo-... () - N-(furan-2-ylmethyl) - - Furanmethyl carboxamide at R6; no R7 substituent
Ethyl 5-(4-Bromophenyl)-7-methyl-... () 4-Bromophenyl Ethyl carboxylate Methyl - Bromophenyl at R5; carboxylate ester at R6
Ethyl 2-(4-carboxybenzylidene)-... () 4-Carboxybenzylidene Ethyl carboxylate Methyl - Carboxybenzylidene at R2; carboxylate at R6
Key Observations:
  • R6 Carboxamide vs. Carboxylate : Carboxamides (target and ) generally exhibit higher solubility in polar solvents compared to carboxylate esters () due to hydrogen-bonding capability.
  • R7 Hydroxy vs. Methyl/Methoxy : The hydroxy group in the target compound may enhance hydrogen-bonding interactions in biological systems compared to methyl/methoxy groups in analogs .
Table 2: Comparative Properties of Selected Analogs
Compound Name (Reference) LogP* (Predicted) Hydrogen-Bonding Capacity Reported Biological Activity
Target Compound ~2.1 High (due to R7 -OH) Not explicitly reported
5-(4-Methoxyphenyl)-7-methyl-... () ~3.5 Moderate (R5 -OCH₃) Antimicrobial (hypothesized)
N-(furan-2-ylmethyl)-5-oxo-... () ~1.8 Moderate (furan oxygen) β1i: 31%; β5i: 32% inhibition
Ethyl 5-(4-Bromophenyl)-7-methyl-... () ~4.2 Low (ester at R6) Crystallographic stability focus

*LogP values estimated via fragment-based methods.

Key Insights:
  • Hydrogen Bonding : The target compound’s hydroxy group at R7 likely improves binding to polar enzyme active sites compared to methyl/methoxy groups .
  • Lipophilicity : Carboxylate esters (e.g., ) exhibit higher LogP than carboxamides, suggesting better membrane permeability but lower aqueous solubility.

Crystallographic and Solid-State Behavior

  • Target Compound: No crystal data available, but the hydroxy group at R7 may promote intermolecular hydrogen bonds similar to C—H···O interactions observed in .
  • Ethyl 7-methyl-3-oxo-5-phenyl-... () : Exhibits a puckered pyrimidine ring (flattened boat conformation) and dihedral angles of 80.94° between thiazolopyrimidine and benzene rings. The bulky 2,4,6-trimethoxybenzylidene group influences crystal packing via van der Waals interactions.
  • Ethyl 2-(4-carboxybenzylidene)-... () : Forms 1:1 co-crystals with N,N-dimethylformamide, stabilized by intermolecular hydrogen bonds.
Implications:
  • The target’s cyclopentyl group may introduce steric effects, altering crystal packing compared to phenyl or benzylidene substituents .

Biological Activity

N-cyclopentyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, with a CAS number of 898457-66-4, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on various research findings.

The molecular formula of this compound is C12H13N3O3SC_{12}H_{13}N_{3}O_{3}S with a molecular weight of 279.32 g/mol. The structure features a thiazolo-pyrimidine core known for diverse biological activities.

PropertyValue
CAS Number898457-66-4
Molecular FormulaC₁₂H₁₃N₃O₃S
Molecular Weight279.32 g/mol

Antitumor Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antitumor activity. In vitro studies have demonstrated that compounds structurally similar to this compound show cytotoxic effects against various cancer cell lines, including M-HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells. For instance, a study highlighted the high efficiency of thiazolo[3,2-a]pyrimidines against M-HeLa cells while maintaining low cytotoxicity towards normal liver cells .

Antimicrobial and Antifungal Properties

Thiazolo[3,2-a]pyrimidine derivatives have also been noted for their antimicrobial and antifungal activities. These compounds demonstrate effectiveness against various bacterial strains and fungi, suggesting their potential as therapeutic agents in treating infections .

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
  • Modulation of Receptor Activity : Some derivatives act as positive allosteric modulators of NMDA receptors, which are involved in synaptic plasticity and memory function .
  • Induction of Apoptosis : The cytotoxic effects on cancer cells are often linked to the induction of apoptosis through various cellular pathways.

Case Study 1: Cytotoxicity Assessment

A recent study assessed the cytotoxic effects of various thiazolo[3,2-a]pyrimidine derivatives on human cancer cell lines. The findings indicated that certain modifications to the thiazolo core significantly enhanced cytotoxicity against M-HeLa cells while minimizing effects on normal cell lines. This suggests that structural optimization can lead to more effective anticancer agents.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of N-cyclopentyl derivatives against resistant bacterial strains. Results showed promising activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics based on this compound class.

Q & A

Q. What synthetic methodologies are commonly employed to prepare thiazolo[3,2-a]pyrimidine derivatives like N-cyclopentyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?

The synthesis typically involves cyclocondensation reactions. For example, similar derivatives are synthesized by refluxing a thioxo-tetrahydropyrimidine precursor with chloroacetic acid, substituted benzaldehydes, and sodium acetate in a mixture of acetic acid and acetic anhydride. This method yields crystalline products after recrystallization from ethyl acetate/ethanol . Key steps include controlling reaction time (8–10 hours) and temperature (reflux) to optimize yield and purity.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s thiazolo[3,2-a]pyrimidine core often adopts a puckered conformation, with deviations from planarity (e.g., 0.224 Å for C5 in related structures). Intermolecular C–H···O hydrogen bonds and π-π stacking between aromatic systems are critical for lattice stabilization. For instance, bifurcated C–H···O interactions form chains along the c-axis in analogous crystals . SHELX programs (e.g., SHELXL for refinement) are widely used to resolve structural parameters .

Q. What spectroscopic techniques are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are essential. 1^1H NMR confirms substituent positions (e.g., cyclopentyl protons resonate at δ ~1.5–2.5 ppm), while HPLC (≥98% purity) validates synthetic yield. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyl (O–H, ~3200 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound?

Molecular docking studies using software like AutoDock or Schrödinger Suite can assess binding affinity to target proteins (e.g., acetylcholinesterase for neuroactive compounds). For thiazolo-pyrimidine analogs, docking into enzyme active sites (e.g., via hydrogen bonding with catalytic triads) helps prioritize derivatives for in vitro testing. Pharmacokinetic properties (ADME) are predicted using tools like SwissADME .

Q. What conformational dynamics influence the compound’s reactivity or bioactivity?

The thiazolo[3,2-a]pyrimidine ring exhibits puckering, quantified using Cremer-Pople parameters. For example, a flattened boat conformation (amplitude q2=0.5q_2 = 0.5 Å, phase ϕ2=90\phi_2 = 90^\circ) affects steric interactions and hydrogen-bonding capacity. Pseudorotation barriers (~5 kcal/mol in similar systems) determine flexibility in solution .

Q. How do researchers resolve contradictions in crystallographic data, such as disorder or twinning?

SHELXD and SHELXE are used for experimental phasing in disordered crystals. For twinned data, the HKLF5 format in SHELXL refines twin laws (e.g., twofold rotation). R-factor convergence (<0.05) and electron density maps (e.g., omit maps) validate models. Robust refinement requires high-resolution data (d-spacing <1 Å) .

Q. What strategies optimize hydrogen-bonding networks for enhanced stability in co-crystals?

Graph-set analysis (e.g., Etter’s rules) identifies robust motifs like R22(8)R_2^2(8) dimers. Substituting electron-withdrawing groups (e.g., -CF3_3) on the benzylidene moiety strengthens C–H···O interactions, as seen in analogs with trifluoroacetate counterions .

Methodological Guidance

  • Synthesis: Use sodium acetate as a base catalyst in acetic acid/acetic anhydride (1:1) for cyclization .
  • Crystallography: Refine SHELXL parameters (e.g., ISOR, DELU) to address thermal motion in flexible substituents .
  • Docking: Apply the OPLS4 force field for accurate ligand-protein interaction energies .

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